molecular formula C20H21NO3 B1356993 tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate CAS No. 933474-39-6

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate

Cat. No. B1356993
M. Wt: 323.4 g/mol
InChI Key: SRPBCFXYURDQFS-UHFFFAOYSA-N
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Description

The compound is a derivative of carbamic acid, identified by the presence of the -O-CO-NH- linkage . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate” were not found, carbamate derivatives can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .


Molecular Structure Analysis

The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .

Scientific Research Applications

  • Chemistry and Biology of the tert-butyl group : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

  • Chemistry and Biology of the tert-butyl group : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Safety And Hazards

While specific safety and hazard information for “tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate” was not found, compounds containing a tert-butyl group can cause skin irritation and serious eye irritation .

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . This includes its relevance in nature and its implication in biosynthetic and biodegradation pathways .

properties

IUPAC Name

tert-butyl 6-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPBCFXYURDQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582987
Record name tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate

CAS RN

933474-39-6
Record name tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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